Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
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Overview
Description
Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: is a synthetic organic compound with the molecular formula C({24})H({25})N({3})O({3}). It is known for its complex structure, which includes a benzyl group, a piperazine ring, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl chloride, 4-hydroxybenzaldehyde, and piperazine.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out under controlled temperatures, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods:
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria .
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its structural similarity to known pharmacophores.
- Studied for its potential effects on the central nervous system.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound is known to bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antimicrobial effects .
- It may also interact with various enzymes and receptors in the body, influencing biochemical pathways related to its potential therapeutic effects.
Comparison with Similar Compounds
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: Similar structure but lacks the benzyl group.
4-(4-(4-Hydroxyphenyl)piperazin-1-yl)benzoic acid: Similar core structure but with a carboxylic acid group instead of a carbamate.
N-Benzyl-4-(4-hydroxyphenyl)piperazine: Similar but lacks the carbamate linkage.
Uniqueness:
- Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group, hydroxyphenyl group, and piperazine ring together create a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23-12-10-22(11-13-23)27-16-14-26(15-17-27)21-8-6-20(7-9-21)25-24(29)30-18-19-4-2-1-3-5-19/h1-13,28H,14-18H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHYBJKWVTDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132807 |
Source
|
Record name | Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-20-1 |
Source
|
Record name | Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864685-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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